molecular formula C12H16SeSi B14549241 Trimethyl[3-(phenylselanyl)prop-1-yn-1-yl]silane CAS No. 61713-53-9

Trimethyl[3-(phenylselanyl)prop-1-yn-1-yl]silane

Cat. No.: B14549241
CAS No.: 61713-53-9
M. Wt: 267.31 g/mol
InChI Key: WLJWQGVDAUIFND-UHFFFAOYSA-N
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Description

Trimethyl[3-(phenylselanyl)prop-1-yn-1-yl]silane is an organosilicon compound that features a trimethylsilyl group attached to a propynyl chain, which is further substituted with a phenylselanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[3-(phenylselanyl)prop-1-yn-1-yl]silane typically involves the reaction of trimethylsilylacetylene with phenylselenyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the acetylene carbon attacks the selenium atom, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[3-(phenylselanyl)prop-1-yn-1-yl]silane can undergo various types of chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding alkyne.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: The corresponding alkyne.

    Substitution: Various substituted alkynes depending on the nucleophile used.

Scientific Research Applications

Trimethyl[3-(phenylselanyl)prop-1-yn-1-yl]silane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound can be used to study the biological activity of organoselenium compounds, which are known for their antioxidant properties.

    Medicine: Organoselenium compounds have potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of Trimethyl[3-(phenylselanyl)prop-1-yn-1-yl]silane involves its ability to participate in various chemical reactions due to the presence of the reactive phenylselanyl and trimethylsilyl groups. These groups can undergo oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl[3-(phenylprop-1-yn-1-yl)]silane: Similar structure but lacks the selenium atom.

    Trimethyl[3-(phenylthio)prop-1-yn-1-yl]silane: Contains a sulfur atom instead of selenium.

    Trimethyl[3-(phenylselanyl)prop-1-yn-1-yl]germane: Contains a germanium atom instead of silicon.

Uniqueness

Trimethyl[3-(phenylselanyl)prop-1-yn-1-yl]silane is unique due to the presence of the phenylselanyl group, which imparts distinct reactivity and potential biological activity compared to its sulfur and germanium analogs. The selenium atom can participate in redox reactions, making the compound valuable in studies related to oxidative stress and antioxidant mechanisms.

Properties

CAS No.

61713-53-9

Molecular Formula

C12H16SeSi

Molecular Weight

267.31 g/mol

IUPAC Name

trimethyl(3-phenylselanylprop-1-ynyl)silane

InChI

InChI=1S/C12H16SeSi/c1-14(2,3)11-7-10-13-12-8-5-4-6-9-12/h4-6,8-9H,10H2,1-3H3

InChI Key

WLJWQGVDAUIFND-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC[Se]C1=CC=CC=C1

Origin of Product

United States

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